molecular formula C17H24N2O4 B2840822 Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate CAS No. 866017-98-3

Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate

Cat. No.: B2840822
CAS No.: 866017-98-3
M. Wt: 320.389
InChI Key: YBJMUAJPJDATAT-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of ethyl acetoacetate with tert-butyl aniline under acidic or basic conditions to form the intermediate product. This intermediate is then acetylated using acetic anhydride to yield the final compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters, leading to improved yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(acetylamino)-3-[4-(methyl)anilino]-3-oxopropanoate
  • Ethyl 2-(acetylamino)-3-[4-(ethyl)anilino]-3-oxopropanoate
  • Ethyl 2-(acetylamino)-3-[4-(isopropyl)anilino]-3-oxopropanoate

Uniqueness

Ethyl 2-(acetylamino)-3-[4-(tert-butyl)anilino]-3-oxopropanoate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability.

Properties

IUPAC Name

ethyl 2-acetamido-3-(4-tert-butylanilino)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-6-23-16(22)14(18-11(2)20)15(21)19-13-9-7-12(8-10-13)17(3,4)5/h7-10,14H,6H2,1-5H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJMUAJPJDATAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)NC1=CC=C(C=C1)C(C)(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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